molecular formula C20H18N2O3S2 B2815034 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895462-87-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2815034
CAS No.: 895462-87-0
M. Wt: 398.5
InChI Key: PSTYGMOLNQUJBX-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a thiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Ring: This step involves the coupling of the thiazole intermediate with a benzo[d][1,3]dioxole derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Propanamide Group: The final step involves the reaction of the intermediate with p-tolylthiol and acryloyl chloride under suitable conditions to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may exhibit biological activity against various targets.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and thiazole rings could facilitate binding to specific sites, while the propanamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylthio)propanamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylthio)propanamide: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of the p-tolylthio group, which may impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13-2-5-15(6-3-13)26-9-8-19(23)22-20-21-16(11-27-20)14-4-7-17-18(10-14)25-12-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTYGMOLNQUJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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